molecular formula C20H24ClN3O4S B6493474 4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897611-14-2

4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6493474
CAS RN: 897611-14-2
M. Wt: 437.9 g/mol
InChI Key: NZUHEDSTNTYJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CMPB) is an organic compound with a variety of applications in scientific research. It is a small molecule inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that catalyze the dephosphorylation of phosphotyrosine residues in proteins. As a result, CMPB has been used in various laboratory experiments to study the effects of PTP inhibition on various cellular processes.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to handle and store. In addition, it is relatively inexpensive and can be synthesized in a relatively straightforward manner. However, this compound has some limitations for use in laboratory experiments. It has relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, it has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are a variety of potential future directions for research involving 4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide. It could be used to further study the effects of PTP inhibition on cellular processes, signal transduction pathways, and gene expression. In addition, this compound could be used to study the effects of PTP inhibition on the development of certain diseases, such as cancer, diabetes, and neurodegenerative disorders. Furthermore, this compound could be used to study the effects of PTP inhibition on drug metabolism and drug resistance. Finally, this compound could be used to develop new inhibitors of PTPs with improved pharmacological properties.

Synthesis Methods

4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is synthesized through a four-step process, beginning with the formation of the benzamide precursor. This is followed by the conversion of the benzamide to the corresponding sulfonamide, which is then chlorinated and finally converted to the desired this compound product. The synthesis of this compound has been well-documented in the literature and is relatively straightforward.

Scientific Research Applications

4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is used in various scientific research applications, such as studying the effects of PTP inhibition on cellular processes, signal transduction pathways, and gene expression. It has been used as an inhibitor of PTPs in a variety of in vitro and in vivo experiments, including cell culture studies and animal models. In addition, this compound has been used to study the effects of PTP inhibition on the development of certain diseases, such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-5-3-2-4-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHEDSTNTYJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.